Metolazone

Hypertension Pharmacology Clinical Trial

Metolazone is the only thiazide-like diuretic with a quinazoline core and formulation-dependent bioavailability: slow-release (Zaroxolyn-type) vs rapid-release (Mykrox-type) are NOT interchangeable at the same dose per FDA black box warning. Retains diuretic efficacy at GFR <20 mL/min, unlike classical thiazides. Its 14-h half-life, ~65% oral bioavailability, and dual renal/biliary elimination make it the oral agent of choice for sequential nephron blockade in outpatient settings. Serves as standard-of-care comparator in heart failure decongestive trials (3.6 kg weight loss at 96 h vs SGLT2 inhibitors) and essential positive control in CKD diuretic resistance models. Always specify formulation type when ordering.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
CAS No. 17560-51-9
Cat. No. B1676511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolazone
CAS17560-51-9
SynonymsDiulo
Metolazone
Microx
Mykrox
SR 720 22
SR-720-22
SR72022
Zaroxolyn
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
InChIInChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
InChIKeyAQCHWTWZEMGIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER & ALCOHOL
4.07e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metolazone (CAS 17560-51-9): Product-Specific Procurement and Selection Evidence Guide


Metolazone (CAS 17560-51-9) is a quinazoline-sulfonamide derivative classified pharmacologically as a thiazide-like diuretic [1]. It is a small molecule drug primarily indicated for the management of hypertension and for the treatment of salt and water retention (edema) associated with congestive heart failure or renal disease [1]. Unlike classical benzothiadiazide thiazides, metolazone possesses a distinct quinazoline core, which confers unique pharmacokinetic and pharmacodynamic properties, including a prolonged duration of action and retained efficacy in patients with impaired renal function [2].

Why Metolazone Formulations Cannot Be Interchanged: A Critical Procurement Consideration


Procurement decisions involving metolazone require explicit attention to formulation type. Metolazone is commercially available in two distinct formulation classes that are not therapeutically equivalent and cannot be interchanged at the same milligram dose: slow-release, incompletely bioavailable formulations (e.g., Zaroxolyn® and its generics) and rapid-release, completely bioavailable formulations (e.g., Mykrox®) [1]. The FDA mandates a black box warning stating that formulations bioequivalent to Zaroxolyn® and formulations bioequivalent to Mykrox® should not be substituted for one another [1]. This intra-compound non-interchangeability—stemming from differences in absorption rate and extent—is a critical differentiator from other thiazide-like diuretics and a primary reason why generic substitution without explicit formulation matching is contraindicated [2]. Furthermore, metolazone is not directly interchangeable with other thiazide-like diuretics such as chlorthalidone or indapamide due to marked differences in potency, duration of action, and efficacy in renal impairment, as quantified in Section 3 [3].

Quantitative Evidence Guide: Metolazone Differential Performance vs. Key Comparators


Dose-Response and Antihypertensive Potency: Metolazone vs. Chlorthalidone

In a double-blind, head-to-head study of 57 nonedematous hypertensive patients, metolazone at low doses (1.0, 2.5, and 5.0 mg daily) produced blood pressure reductions comparable to chlorthalidone 100 mg daily [1]. The study concluded that 1.0 mg of metolazone was likely a ceiling dose for antihypertensive effect in this population, indicating a substantially higher potency on a milligram basis [1].

Hypertension Pharmacology Clinical Trial

Pharmacokinetic Differentiation: Half-Life and Duration of Action

Comparative pharmacokinetic analysis reveals that metolazone possesses a half-life of approximately 14 hours and a duration of action of 24 hours or longer [1]. This contrasts with classical thiazide diuretics: hydrochlorothiazide exhibits a half-life of only 2.5 hours and a duration of action of 6–12 hours; chlorothiazide has a half-life of 1.5 hours [1]. While chlorthalidone has an exceptionally long half-life of 47 hours, metolazone occupies an intermediate position, offering once-daily dosing without the prolonged accumulation risk seen with chlorthalidone [1][2].

Pharmacokinetics Drug Development Formulation

Efficacy in Renal Impairment: A Unique Thiazide-Like Advantage

Unlike most thiazide diuretics, which lose efficacy when glomerular filtration rate (GFR) falls below 30–40 mL/min, metolazone retains diuretic activity in patients with severely compromised renal function, with demonstrated efficacy at GFR as low as 20 mL/min [1][2]. This retained efficacy is attributed to a proximal tubular action, evidenced by increased fractional excretion of sodium and increased excretion of phosphate and magnesium ions, which is not observed with classical thiazides [2].

Renal Impairment Diuretic Resistance Heart Failure

Combination Diuretic Efficacy: Metolazone Plus Furosemide vs. Furosemide Alone

In a prospective, randomized crossover study of 42 ambulatory CHF patients (DEA-HF trial), the addition of oral metolazone 5 mg to IV furosemide 250 mg significantly enhanced diuretic response [1]. Furosemide plus metolazone produced 4,691 mg of sodium excretion (95% CI: 4,153–5,229 mg) compared to 3,835 mg (95% CI: 3,279–4,392 mg) for furosemide alone, representing a 22.3% increase (P = 0.015) [1]. Urine volume was 1.84 L vs. 1.71 L [1]. However, worsening renal function occurred in 39% of metolazone-treated patients versus 16% with furosemide alone (P < 0.001) [1].

Heart Failure Diuretic Resistance Combination Therapy

Validated Research and Industrial Application Scenarios for Metolazone


Benchmark Comparator in Novel Heart Failure Decongestion Trials

Metolazone serves as an established active comparator for evaluating new decongestive agents (e.g., SGLT2 inhibitors) in heart failure patients with loop diuretic resistance. A 2023 randomized trial comparing dapagliflozin vs. metolazone (5–10 mg daily) demonstrated that metolazone produced a 3.6 kg weight loss at 96 hours vs. 3.0 kg with dapagliflozin (mean difference 0.65 kg, 95% CI -0.12 to 1.41), establishing it as a standard-of-care reference arm [1]. Procurement of metolazone is essential for research groups replicating or extending this trial design.

Combination Diuretic Studies in Diuretic-Resistant Acute Heart Failure

The 3T trial established that adding oral metolazone to high-dose IV furosemide in acute heart failure with diuretic resistance produces 48-hour weight loss of 4.6 ± 2.7 kg, comparable to adding IV chlorothiazide (5.8 ± 2.7 kg) or tolvaptan (4.1 ± 3.3 kg) [2]. This positions metolazone as the orally available thiazide-like agent of choice for sequential nephron blockade protocols, particularly in outpatient or ambulatory day-care settings where IV chlorothiazide administration is impractical.

Pharmacokinetic Reference Standard for Thiazide-Like Diuretic Class

With its distinctive 14-hour half-life, ~65% oral bioavailability, and dual renal/biliary elimination (~80% renal, ~10% biliary), metolazone serves as a reference compound for comparative pharmacokinetic studies within the thiazide-like diuretic class [3]. Its unique formulation-dependent bioavailability (rapid/complete Mykrox® vs. slow/incomplete Zaroxolyn®) provides a well-characterized model system for studying formulation effects on diuretic PK/PD relationships [4].

Renal Impairment Diuretic Efficacy Studies

Metolazone's retained efficacy at GFR <20 mL/min—a property not shared by classical thiazides—makes it an essential positive control or test agent in studies evaluating diuretic pharmacodynamics in chronic kidney disease models [5]. Research protocols investigating mechanisms of diuretic resistance in advanced renal failure should include metolazone as a comparator arm to thiazides, loop diuretics, and novel agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metolazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.